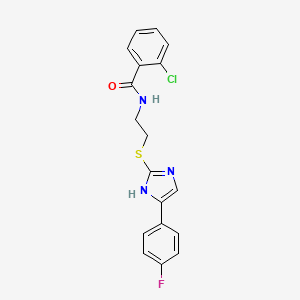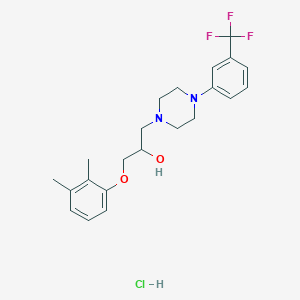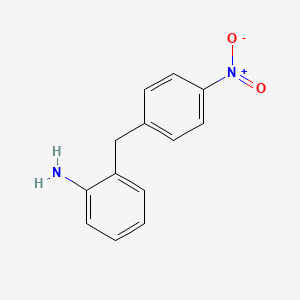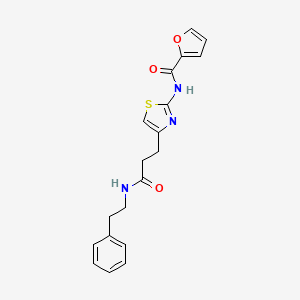
2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.082. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Isoreticular Synthesis and Modification of Frameworks
Amino, bromo, nitro, and naphthalene functionalized metal-organic frameworks, such as UiO-66, have been synthesized through reticular chemistry, highlighting the versatility of these compounds in creating new, functionalized frameworks. This process demonstrates the compound's utility in postsynthetic modification, enabling the development of materials with tailored properties for specific applications (Garibay & Cohen, 2010).
Organic Synthesis and Catalysis
Conjugate addition reactions in water have been developed using dihydronitronaphthalenes, especially bromo derivatives, to synthesize a new class of compounds, 3,4-fused tetrahydro-β-carbolines. This method utilized the bromo functionality for further structural elaboration, demonstrating the compound's utility in creating complex organic molecules (Malhotra et al., 2013).
Synthesis and Reactivity Studies
Facile synthesis methods for 4-bromo-2H-chromenes, 2H-thiochromenes, and 1-bromo-3,4-dihydronaphthalene from ketones and PBr3 have been described, showcasing the compound's role in accessing a wide range of novel substituted chromenes and thiochromenes. This research provides valuable insights into the reactivity and potential applications of bromo-substituted compounds in synthetic chemistry (Gabbutt et al., 1994).
Photochemical Studies
Investigations into the photochemistry of nitronaphthalenes have revealed potential sources of singlet oxygen and radical species in atmospheric waters. These studies highlight the environmental and atmospheric chemistry implications of nitro-PAHs, including 2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one, and their behavior under photochemical conditions (Brigante et al., 2010).
Synthesis of Multi-substituted Scaffolds
The compound has also been utilized in the synthesis of multi-substituted dihydronaphthalene scaffolds, exemplifying its utility in constructing complex molecular structures. This application underlines the importance of such compounds in organic synthesis and material science, providing a foundation for further exploration and development of new materials (Fang, Li, & Tong, 2009).
Propiedades
IUPAC Name |
2-bromo-7-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-9-4-2-6-1-3-7(12(14)15)5-8(6)10(9)13/h1,3,5,9H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRXCWIIGSLQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2707594.png)






![4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2707606.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2707608.png)



